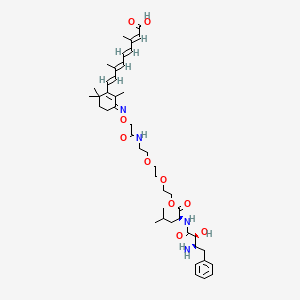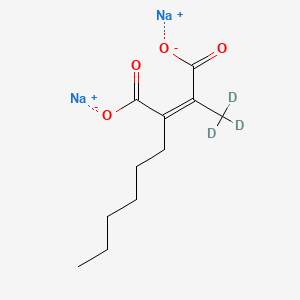
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) is a deuterated derivative of maleic acid, which is a dicarboxylic acid. The compound is characterized by the presence of a hexyl group and a methyl group attached to the maleic acid backbone, with deuterium atoms replacing the hydrogen atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) typically involves the deuteration of maleic acid followed by the introduction of hexyl and methyl groups. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including esterification, reduction, and hydrolysis.
Industrial Production Methods
Industrial production of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) may involve large-scale chemical reactors and specialized equipment to handle deuterated compounds. The production process must ensure high purity and yield, often requiring rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms, providing insights into the behavior of similar non-deuterated compounds. The molecular targets and pathways involved may vary depending on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Methyl-3-octylmaleic acid-d3 disodium salt: Another deuterated maleic acid derivative with an octyl group instead of a hexyl group.
5-Aminosalicylic acid-d3 disodium: A deuterated derivative of salicylic acid used in similar research applications.
Uniqueness
(Z)-2-Hexyl-3-methylmaleic acid-d3 (disodium) is unique due to its specific isotopic labeling and the presence of both hexyl and methyl groups. This combination provides distinct properties that make it valuable in various research applications, particularly in studies involving reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C11H16Na2O4 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
disodium;(Z)-2-hexyl-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C11H18O4.2Na/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13;;/h3-7H2,1-2H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/b9-8-;;/i2D3;; |
InChI Key |
OWIJWQQMSTVNHD-FKQQITOGSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C(\CCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
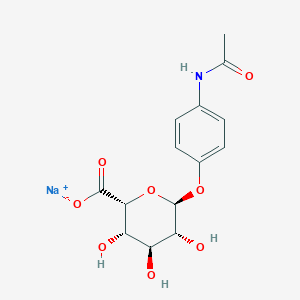
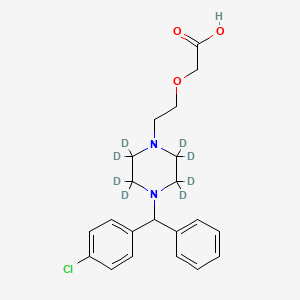
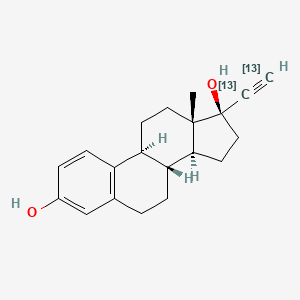
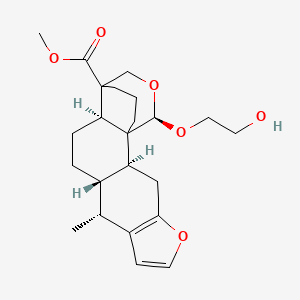
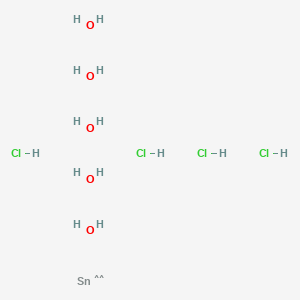
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
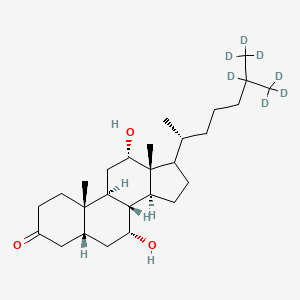
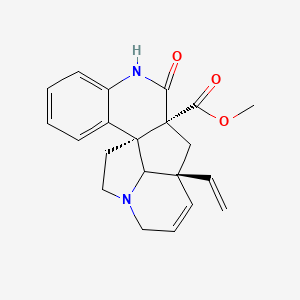
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
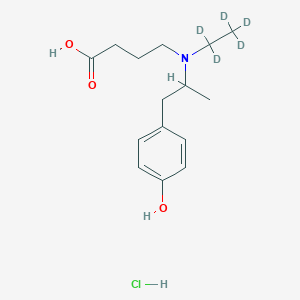
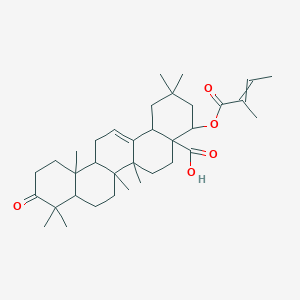
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
